An In-depth Technical Guide to the Chemical Properties of 2',4'-Difluoro(1,1'-biphenyl)-4-yl acetate
An In-depth Technical Guide to the Chemical Properties of 2',4'-Difluoro(1,1'-biphenyl)-4-yl acetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of 2',4'-Difluoro(1,1'-biphenyl)-4-yl acetate, a notable impurity of the nonsteroidal anti-inflammatory drug (NSAID) Diflunisal. This document consolidates available data on its identity, physicochemical characteristics, synthesis, biological relevance, and safety profile. The information presented herein is intended to support research, development, and quality control activities involving this compound.
Chemical Identity and Physical Properties
2',4'-Difluoro(1,1'-biphenyl)-4-yl acetate, also known as Diflunisal EP Impurity C, is a fluorinated biphenyl derivative.[1][2] Its core structure consists of a biphenyl scaffold with two fluorine atoms on one phenyl ring and an acetate group on the other.
Table 1: Physicochemical Properties of 2',4'-Difluoro(1,1'-biphenyl)-4-yl acetate
| Property | Value | Source(s) |
| CAS Number | 59089-67-7 | [1][3][4][5] |
| Molecular Formula | C₁₄H₁₀F₂O₂ | [1][3][5] |
| Molecular Weight | 248.23 g/mol | [1][3] |
| Density | 1.2 g/cm³ at 20°C | [1] |
| Appearance | Detailed in specifications | [5] |
| Purity | ≥98% (typical) | [5] |
Note: Specific data on melting point, boiling point, and solubility were not available in the searched literature. Data for a related compound, 4-Acetylbiphenyl, are a melting point of 118 - 123 °C and a boiling point of 325 - 327 °C, which may serve as a rough estimate.[6]
Chemical Reactivity and Stability
2',4'-Difluoro(1,1'-biphenyl)-4-yl acetate is generally stable under normal storage conditions.[6] It is important to store the compound in a dry, dark, and well-ventilated place.[5]
Incompatible Materials:
-
Strong oxidizing agents: As with many organic compounds, it may react exothermically with strong oxidizers.[6]
Hazardous Decomposition Products:
-
Upon combustion, it may produce hazardous decomposition products, including carbon monoxide, carbon dioxide, and hydrogen fluoride.
Experimental Protocols
Synthesis
General Acetylation Procedure:
-
Dissolve 2',4'-difluoro-4-hydroxybiphenyl in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran).
-
Add a base (e.g., triethylamine, pyridine) to the solution.
-
Slowly add the acetylating agent (e.g., acetic anhydride or acetyl chloride) to the reaction mixture at a controlled temperature (typically 0 °C to room temperature).
-
Monitor the reaction progress using a suitable technique (e.g., thin-layer chromatography).
-
Upon completion, quench the reaction with water or a dilute aqueous acid solution.
-
Extract the product into an organic solvent.
-
Wash the organic layer with brine, dry over an anhydrous salt (e.g., sodium sulfate), and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography on silica gel.
Analytical Characterization
While specific spectra for 2',4'-Difluoro(1,1'-biphenyl)-4-yl acetate are not widely published, the following are expected characteristic spectroscopic data based on its structure and data from similar compounds.
-
¹H NMR: Expected signals would include a singlet for the acetyl methyl protons (around δ 2.0-2.5 ppm) and a complex pattern of aromatic protons in the region of δ 7.0-8.0 ppm, showing characteristic splitting patterns due to fluorine-hydrogen coupling.
-
¹³C NMR: Aromatic carbons would appear in the range of δ 110-160 ppm, with carbons directly bonded to fluorine exhibiting characteristic splitting. The carbonyl carbon of the acetate group would be expected around δ 168-172 ppm, and the methyl carbon around δ 20-25 ppm.
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M+) at m/z 248.06, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the acetyl group.
-
Infrared (IR) Spectroscopy: Key absorption bands would be expected for the C=O stretch of the ester (around 1760-1740 cm⁻¹), C-O stretching, and C-F stretching vibrations.
Biological Activity and Signaling Pathways
2',4'-Difluoro(1,1'-biphenyl)-4-yl acetate is primarily of interest due to its relationship with Diflunisal, a non-selective cyclooxygenase (COX) inhibitor.[7][8] Diflunisal exerts its anti-inflammatory and analgesic effects by inhibiting both COX-1 and COX-2 enzymes, thereby blocking the conversion of arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.[7][8][9] As an impurity, the biological activity of 2',4'-Difluoro(1,1'-biphenyl)-4-yl acetate itself is not extensively characterized. However, it is plausible that it may possess similar, albeit likely weaker, COX-inhibitory properties.
The parent compound, Diflunisal, and its derivatives have also been investigated as modulators of the Tryptophan-Kynurenine Pathway through the inhibition of ACMSD (aminocarboxymuconate semialdehyde decarboxylase), which could be relevant for neurodegenerative diseases like Alzheimer's.
Prostaglandin Synthesis Pathway
The primary mechanism of action of the parent compound, Diflunisal, involves the inhibition of the prostaglandin synthesis pathway. This pathway is initiated by the release of arachidonic acid from the cell membrane, which is then converted by cyclooxygenase (COX) enzymes into prostaglandin H₂ (PGH₂). PGH₂ is subsequently converted into various prostaglandins, including PGE₂, which are potent inflammatory mediators.
Safety and Handling
General Handling:
-
Handle in a well-ventilated area.[6]
-
Avoid contact with skin, eyes, and clothing.[6]
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[6]
-
Wash hands thoroughly after handling.
Storage:
-
Store in a cool, dry, and dark place in a tightly sealed container.[5]
-
Keep away from incompatible materials such as strong oxidizing agents.[6]
First Aid Measures:
-
In case of eye contact: Immediately flush with plenty of water for at least 15 minutes.
-
In case of skin contact: Wash off with soap and plenty of water.
-
If inhaled: Move to fresh air.
-
If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.
This safety information is a guideline and should be supplemented with a formal risk assessment before handling the compound.
Conclusion
2',4'-Difluoro(1,1'-biphenyl)-4-yl acetate is a compound of significant interest in the pharmaceutical industry, particularly in the context of the quality control of Diflunisal. While a complete physicochemical and toxicological profile is yet to be fully elucidated in publicly available literature, this guide provides a foundational understanding of its properties based on current knowledge. Further research is warranted to fully characterize this molecule, including its specific biological activities and a comprehensive safety profile. This will be crucial for its effective management as a pharmaceutical impurity and for exploring any potential therapeutic applications.
References
- 1. 2',4'-difluoro[1,1'-biphenyl]-4-yl acetate | 59089-67-7 [amp.chemicalbook.com]
- 2. par.nsf.gov [par.nsf.gov]
- 3. Page loading... [guidechem.com]
- 4. CAS#:59089-67-7 | 2',4'-difluoro[1,1'-biphenyl]-4-yl acetate | Chemsrc [chemsrc.com]
- 5. 2',4'-difluoro[1,1'-biphenyl]-4-yl acetate, CasNo.59089-67-7 TAIZHOU ZHENYU BIOTECHNOLOGY CO., LTD China (Mainland) [zhenyu.lookchem.com]
- 6. fishersci.com [fishersci.com]
- 7. veeprho.com [veeprho.com]
- 8. Diflunisal | C13H8F2O3 | CID 3059 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Exploring Diflunisal's Revolutionary R&D Successes and its Mechanism of Action on Drug Target [synapse.patsnap.com]
